molecular formula C20H18ClNO5 B7756363 2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE

2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE

Cat. No.: B7756363
M. Wt: 387.8 g/mol
InChI Key: BDDRTQSBYAOEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic coumarin derivative featuring a chromen-2-one core substituted with chlorine (position 6), hydroxyl (position 7), and methyl (position 4) groups. The acetamide moiety is functionalized with a 2-methoxybenzyl group at the nitrogen atom, contributing to its structural uniqueness. Its molecular formula is C₂₁H₂₀ClNO₅, with a monoisotopic mass of 401.103 Da .

Properties

IUPAC Name

2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO5/c1-11-13-7-15(21)16(23)9-18(13)27-20(25)14(11)8-19(24)22-10-12-5-3-4-6-17(12)26-2/h3-7,9,23H,8,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDRTQSBYAOEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid with 2-methoxybenzylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH (Sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Chromen and Acetamide Moieties

The compound’s activity and physicochemical properties are influenced by:

  • Chromen Substitutions: 6-Chloro, 7-Hydroxy: Enhances hydrogen bonding (e.g., with enzymes) and electron-withdrawing effects compared to unsubstituted analogs.
  • Acetamide Substituents :
    • N-(2-Methoxybenzyl) : Balances lipophilicity (methoxy) and π-π interactions (benzyl), differing from phenethyl () or hydroxypropyl () analogs.

Key Comparative Data

Compound Name Chromen Substitutions Acetamide Substituent Molecular Formula Key Differences/Implications References
Target Compound 6-Cl, 7-OH, 4-Me, 2-oxo N-(2-Methoxybenzyl) C₂₁H₂₀ClNO₅ Optimal H-bonding (7-OH) and flexibility
Analog 6-Cl, 7-OH, 4-Me, 2-oxo N-(2-Methoxyphenethyl) C₂₁H₂₀ClNO₅ Longer alkyl chain may reduce steric clash
(±)-R,S-2-Chloro-N-(4-methyl-2-oxo-7-yl) Acetamide 4-Me, 2-oxo, 7-yl 2-Cl, 2-Ph C₁₈H₁₅ClNO₃ Higher lipophilicity; chiral center
Thiazolidinone Derivative () 4-Me, 2-oxo, 7-yloxy Thiazolidinone ring Varies Rigid ring may limit conformational freedom
7-Oxy Chromen Analog () 6-Cl, 4-Me, 2-oxo (7-O-) N-(Hydroxypropyl) C₁₆H₁₇ClNO₅ Reduced H-bonding (ether vs. hydroxyl)
Benzothiazole Core () Benzothiazole (6-ethoxy) N-(4-Chlorophenyl) C₁₅H₁₃ClN₂O₂S Heterocycle alters electronic properties

Research Findings and Implications

  • : Chlorophenyl acetamide derivatives exhibit enhanced binding to serine proteases due to chloro’s electron-withdrawing effects .
  • : Hydroxypropyl groups introduce chirality, which could influence enantioselective interactions with biological targets .

Biological Activity

The compound 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide is a synthetic derivative of the chromen-2-one class, featuring a unique combination of functional groups that contribute to its biological activity. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chromen-2-one core : A bicyclic structure that is biologically significant.
  • Substituents : Includes chloro, hydroxy, and methyl groups on the chromen core, along with an acetamide moiety linked to a methoxyphenyl group.

Molecular Details

PropertyValue
Molecular Formula C20H20ClN1O4
Molecular Weight 389.8 g/mol
IUPAC Name 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(methoxyphenyl)methyl]acetamide

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets.

Anti-inflammatory Activity

Studies have shown that derivatives of chromen compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. For instance, similar compounds have demonstrated the ability to block NF-κB signaling pathways, which are crucial in inflammatory responses . The specific interactions of our compound with these pathways remain to be fully elucidated but suggest potential therapeutic uses in treating inflammatory diseases.

Anticancer Potential

The compound's ability to influence cell proliferation and apoptosis has been investigated. It may act by modulating key enzymes involved in cancer pathways. For example, some studies have indicated that related compounds can inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation . This suggests that our compound could also serve as a lead for anticancer drug development.

Enzyme Inhibition

The compound may interact with various enzymes, potentially acting as an inhibitor or activator. For example:

  • Monoamine Oxidase (MAO) : Some derivatives have shown selectivity towards MAO-B, which is involved in neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Binding : The compound may inhibit or activate enzymes crucial for metabolic pathways.
  • Receptor Interaction : It could modulate receptor activities influencing cellular signaling.
  • Gene Expression Alteration : By affecting gene expression related to inflammation and cell proliferation, it may impact disease processes.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the chromen class:

  • Study on Anti-inflammatory Effects :
    • A study demonstrated that a related compound significantly reduced IL-6 and TNF-α levels in RAW264.7 cells when subjected to lipopolysaccharide (LPS) stimulation .
  • Neuroprotective Potential :
    • Research indicated that derivatives could selectively inhibit MAO-B with promising selectivity indices, suggesting potential applications in treating Alzheimer's disease.
  • Antimicrobial Activity :
    • Compounds similar to our target have exhibited antimicrobial properties against various pathogens, indicating a broad spectrum of biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.